(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C24H24BrO2P and a molecular weight of 455.335 g/mol . It is known for its applications in organic synthesis and is often used in research settings.
Vorbereitungsmethoden
The synthesis of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reaction: This compound is often used in Wittig reactions to form alkenes from aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including alkenes and dienes.
Biology: It can be used as a reagent in the study of biological molecules and their interactions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide involves its ability to act as a phosphonium ylide in Wittig reactions. The compound forms a stable ylide intermediate, which then reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the presence of the triphenylphosphonium group, which stabilizes the ylide intermediate .
Vergleich Mit ähnlichen Verbindungen
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
Allyltriphenylphosphonium bromide: This compound has a similar structure but lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Propyltriphenylphosphonium bromide: This compound has a propyl group instead of an allyl group, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
38104-00-6 |
---|---|
Molekularformel |
C24H24BrO2P |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
2-ethoxycarbonylprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H24O2P.BrH/c1-3-26-24(25)20(2)19-27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MBZZAIJHGHAGNU-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.